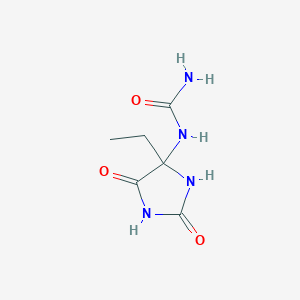
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea is a chemical compound that belongs to the class of imidazolidinyl ureas. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring with urea and ethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea typically involves the reaction of ethyl isocyanate with allantoin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the formulation of various industrial products, including corrosion inhibitors and preservatives.
Mecanismo De Acción
The mechanism of action of N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes essential for the survival and proliferation of microorganisms and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Allantoin: An imidazolidine-2,4-dione with similar structural features.
Diazolidinylurea: Another imidazolidinyl urea used as a preservative in cosmetics.
Imidurea: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea stands out due to its unique ethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and efficacy.
Propiedades
Número CAS |
91668-06-3 |
|---|---|
Fórmula molecular |
C6H10N4O3 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
(4-ethyl-2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H10N4O3/c1-2-6(9-4(7)12)3(11)8-5(13)10-6/h2H2,1H3,(H3,7,9,12)(H2,8,10,11,13) |
Clave InChI |
DSXWPKQPZAYZPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N1)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


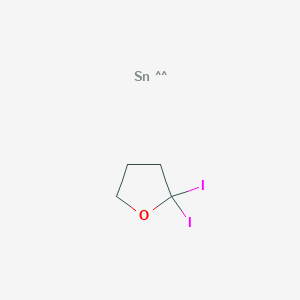
![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)


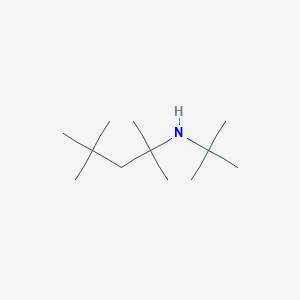

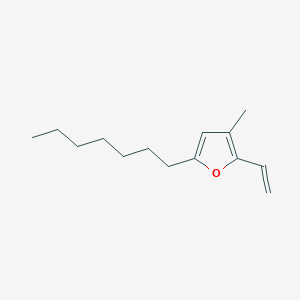
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
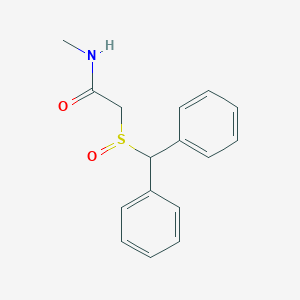
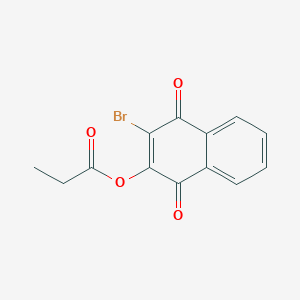
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
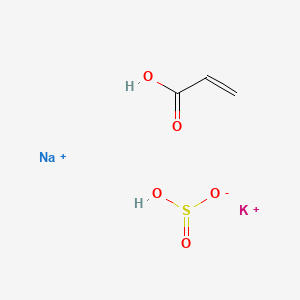
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
